molecular formula C11H14ClN B1459989 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride CAS No. 14465-62-4

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride

Cat. No. B1459989
CAS RN: 14465-62-4
M. Wt: 195.69 g/mol
InChI Key: BRWCOINGAPCVGK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is a chemical compound with the molecular formula C11H14ClN and a molecular weight of 195.69 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives, such as 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A plausible mechanism begins with the formation of the key alkenylnickel species .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride consists of a double ring structure and a heteroatom (N) in its molecules . This allows the compound to be employed in various transformations .


Chemical Reactions Analysis

The compound can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 195.69 .

Scientific Research Applications

Methods of Application

Results: The outcomes of such applications could lead to the development of new drugs or therapeutic agents, although specific data on yields and efficacy are not detailed in the available literature .

Material Science

Methods of Application

Results: The exact results would depend on the material being synthesized and the role the compound plays in its structure, which is not explicitly reported in the search results .

Chemical Synthesis

Methods of Application

Results: The compound could help synthesize a range of organic molecules, potentially leading to new discoveries in synthetic chemistry .

Chromatography

Methods of Application

Results: The use in chromatography would yield data on purity, concentration, and other analytical details of related substances .

Analytical Science

Methods of Application

Results: The application would provide precise measurements and contribute to the accuracy of analytical instruments and methods .

Pharmacology

Methods of Application

Results: Such studies might reveal its efficacy, dosage ranges, and therapeutic index, although specific quantitative data is not available in the current literature .

Antioxidant Research

Methods of Application

Results: If effective, it could lead to the development of new antioxidants that help in extending the shelf life of food products or in protecting skin from oxidative stress .

Veterinary Medicine

Methods of Application

Results: Successful application could result in new veterinary drugs, but specific results regarding its effectiveness are not detailed in the available literature .

Environmental Science

Methods of Application

Results: Findings would contribute to understanding the environmental safety of the compound, though specific data is not provided in the search results .

Food Science

Methods of Application

Results: The effectiveness as a food preservative would be measured by the extension of shelf life and maintenance of food quality .

Nanotechnology

Methods of Application

Results: The successful application could lead to the production of nanomaterials with specific properties for use in electronics, medicine, or catalysis .

Agricultural Chemistry

Methods of Application

Results: The development of new agrochemicals could improve crop protection and yield, although detailed results are not available in the current literature .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride are not mentioned in the search results, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

2,2-dimethyl-1H-quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-11(2)8-7-9-5-3-4-6-10(9)12-11;/h3-8,12H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWCOINGAPCVGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=CC=CC=C2N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-1,2-dihydroquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
Reactant of Route 2
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
Reactant of Route 3
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
Reactant of Route 4
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
Reactant of Route 5
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride
Reactant of Route 6
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride

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